molecular formula C17H18N4O2S B2522435 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propylpyrimidin-4-ol CAS No. 939009-58-2

2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propylpyrimidin-4-ol

Cat. No.: B2522435
CAS No.: 939009-58-2
M. Wt: 342.42
InChI Key: RTCHGRTUVMLSOJ-UHFFFAOYSA-N
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Description

2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propylpyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a propyl group and a hydroxyl group, along with a 1,2,4-oxadiazole ring attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propylpyrimidin-4-ol typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The resulting oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl linkage . Finally, the pyrimidine ring is constructed through a series of condensation reactions involving appropriate aldehydes or ketones and amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance reaction rates and selectivity .

Mechanism of Action

The mechanism of action of 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets bacterial enzymes involved in cell wall synthesis, leading to cell lysis . In anticancer research, it is believed to inhibit key signaling pathways that regulate cell proliferation and apoptosis .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-4-13-9-14(22)19-17(18-13)24-10-15-20-16(21-23-15)12-7-5-11(2)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCHGRTUVMLSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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